Cas no 2694723-34-5 (benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate)

benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate structure
2694723-34-5 structure
商品名:benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate
CAS番号:2694723-34-5
MF:C16H20N4O3
メガワット:316.355003356934
CID:5613924
PubChem ID:165941914

benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
    • 2694723-34-5
    • EN300-33050500
    • benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate
    • インチ: 1S/C16H20N4O3/c1-19(16(21)23-12-13-5-3-2-4-6-13)11-15-18-17-14-7-9-22-10-8-20(14)15/h2-6H,7-12H2,1H3
    • InChIKey: UJJAXHICSNSMNE-UHFFFAOYSA-N
    • ほほえんだ: O1CCC2=NN=C(CN(C(=O)OCC3C=CC=CC=3)C)N2CC1

計算された属性

  • せいみつぶんしりょう: 316.15354051g/mol
  • どういたいしつりょう: 316.15354051g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 390
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • トポロジー分子極性表面積: 69.5Ų

benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-33050500-0.05g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
0.05g
$1320.0 2025-03-18
Enamine
EN300-33050500-0.25g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
0.25g
$1447.0 2025-03-18
Enamine
EN300-33050500-2.5g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
2.5g
$3080.0 2025-03-18
Enamine
EN300-33050500-10.0g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
10.0g
$6758.0 2025-03-18
Enamine
EN300-33050500-10g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5
10g
$6758.0 2023-09-04
Enamine
EN300-33050500-0.1g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
0.1g
$1384.0 2025-03-18
Enamine
EN300-33050500-5.0g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
5.0g
$4557.0 2025-03-18
Enamine
EN300-33050500-1g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5
1g
$1572.0 2023-09-04
Enamine
EN300-33050500-0.5g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
0.5g
$1509.0 2025-03-18
Enamine
EN300-33050500-1.0g
benzyl N-methyl-N-({5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate
2694723-34-5 95.0%
1.0g
$1572.0 2025-03-18

benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamate 関連文献

benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo4,3-d1,4oxazepin-3-yl}methyl)carbamateに関する追加情報

Benzyl N-Methyl-N-({5H,6H,8H,9H-1,2,4Triazolo[4,3-d][1,4]Oxazepin-3-Yl}Methyl)Carbamate (CAS No. 2694723-34-5): A Novel Scaffold in Neuropharmacological Research

The compound benzyl N-methyl-N-({5H,6H,8H,9H-1,2,4triazolo[4,3-d][1,4]oxazepin-3-yl}methyl)carbamate (CAS No. 2694723-34-5) represents a structurally unique hybrid molecule that combines a benzyl carbamate moiety with a fused triazolo[1,4]oxazepine core. This architecture is of significant interest in modern medicinal chemistry due to its potential interactions with central nervous system (CNS) targets. The triazolo[1,4]oxazepine scaffold has been previously reported in literature as a privileged structure for modulating GABAA receptors and monoamine transporters—key therapeutic targets for neurological disorders.

The CAS No. 2694723-34-5 compound's molecular framework features a seven-membered oxazepine ring fused to a triazole ring system. This heterocyclic fusion pattern enhances conformational rigidity while preserving hydrogen-bonding capabilities critical for receptor-ligand interactions. The terminal N-methylcarbamate group introduces additional steric and electronic effects that may influence binding affinity and selectivity toward specific neurotransmitter systems.

Recent studies on similar triazolo[1,4]oxazepine derivatives have demonstrated promising pharmacological profiles. For instance, compounds with analogous scaffolds have shown activity as dual serotonin-norepinephrine reuptake inhibitors (SNRIs) and positive allosteric modulators of α7nACh receptors. The presence of the N-methylcarbanilate ester functionality in this particular derivative may confer enhanced metabolic stability compared to traditional amide-based analogs.

In the context of CNS drug discovery programs targeting depression and anxiety disorders (e.g., selective serotonin reuptake inhibitors), the structural features of this compound align with contemporary design principles emphasizing multi-target directed ligands (MTDLs). The combination of a lipophilic benzyl group with polar heterocyclic moieties creates an optimal balance between membrane permeability and aqueous solubility—critical parameters for CNS penetration.

Synthetic approaches to this class of compounds typically involve multistep strategies starting from substituted anilines or aromatic aldehydes. Key steps often include [1+2+1] heterocycle formation protocols for constructing the triazolo[1,4]oxazepine core through condensation reactions between amidines and β-lactams or cyclic imines. The final carbamate formation step is usually accomplished via urethane coupling using phosgene or carbonyldiimidazole under carefully controlled conditions.

Molecular modeling studies suggest that the spatial arrangement of functional groups in this compound creates multiple interaction sites compatible with both ionotropic and metabotropic receptor subtypes. Docking simulations indicate potential hydrogen bonding interactions between the carbamate oxygen atoms and conserved serine residues in the transmembrane domains of G-protein coupled receptors (GPCRs).

The development pipeline for such compounds often includes comprehensive ADME profiling using high-throughput screening platforms. Early-stage data from cell-based assays typically focus on measuring inhibition constants (Ki) against monoamine oxidase isoforms (MAO-A/B), transporter proteins (SERT/NET/DAT), and ionotropic glutamate receptors—all relevant to neuropsychiatric disease mechanisms.

In preclinical models of anxiety-like behavior using elevated plus maze tests or social interaction paradigms in rodents treated with this class of compounds showed dose-dependent anxiolytic effects comparable to reference standards like diazepam without inducing sedation at therapeutic concentrations—a common limitation of traditional benzodiazepines.

Clinical translation efforts are currently focused on optimizing the pharmacokinetic profile through structural modifications that enhance oral bioavailability while maintaining target selectivity. Computational QSAR models are being employed to predict absorption characteristics based on lipophilicity parameters calculated using logP values derived from octanol-water partition coefficients.

The emergence of precision medicine approaches has further highlighted the importance of understanding inter-individual variability in drug response mechanisms for compounds like these. Polymorphisms in cytochrome P450 enzymes responsible for metabolizing such derivatives may significantly impact therapeutic outcomes across different patient populations.

Ongoing research programs are investigating potential applications beyond traditional CNS indications including neurodegenerative diseases where mitochondrial dysfunction plays a pathogenic role—such as Parkinson's disease or Alzheimer's disease—through evaluation of mitochondrial complex I activity assays using isolated brain mitochondria preparations.

In conclusion, the chemical entity identified by CAS No. 2694723-34-5 exemplifies how modern medicinal chemistry strategies can leverage hybrid molecular architectures to address complex therapeutic challenges in neuropharmacology. Its unique combination of structural elements positions it as a valuable lead compound for further optimization studies aimed at developing next-generation CNS therapeutics with improved efficacy profiles over existing treatment options.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD